8,11-Dioxadispiro[3.2.47.24]tridecan-2-one chemical structure
8,11-Dioxadispiro[3.2.47.24]tridecan-2-one chemical structure
The following is an in-depth technical guide regarding the chemical structure, synthesis, and application of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one .
CAS Registry Number: 1440962-12-8 Formula: C₁₁H₁₆O₃ Molecular Weight: 196.24 g/mol
Part 1: Structural Elucidation & Nomenclature Correction
The Nomenclature Anomaly
The query topic 8,11-Dioxadispiro[3.2.47.24]tridecan-2-one contains a critical nomenclature error common in automated chemical catalogs. The bracketed descriptors [3.2.47.24] are mathematically impossible for a "tridecane" (13-carbon) backbone.
-
The Error: The numbers 47 and 24 are OCR (Optical Character Recognition) misinterpretations of the IUPAC superscript locants 4⁷ and 2⁴.
-
The Correction: The chemically valid structure is 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one .[1]
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3: Represents the 3-carbon bridge of the cyclobutane ring (excluding the spiro center).
-
2: Represents the first 2-carbon bridge of the central cyclohexane ring.
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4: Represents the 4-atom bridge of the dioxolane ring (
). -
2: Represents the second 2-carbon bridge of the central cyclohexane ring.
-
Topology and Connectivity
This molecule is a linear dispiro system consisting of three rings connected by two single spiro-carbon atoms.
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Ring A (Left): A cyclobutanone ring. The ketone functionality is located at position 2 (adjacent to the spiro center).
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Ring B (Center): A cyclohexane ring. It shares one carbon (C10) with Ring A and one carbon (C11) with Ring C.
-
Ring C (Right): A 1,3-dioxolane ring. This acts as a cyclic ketal protecting group for what would otherwise be a ketone.
Structural Logic Diagram (Graphviz):
Caption: Topological connectivity of the dispiro system. The central cyclohexane ring serves as the anchor for the orthogonal cyclobutanone and dioxolane rings.
Part 2: Synthetic Methodology
The synthesis of 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one requires a strategy that installs the high-strain cyclobutane ring while preserving the acid-sensitive ketal functionality. The most robust route utilizes a [2+2] cycloaddition of dichloroketene to an exocyclic olefin.
Retrosynthetic Analysis
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Target: Dispiro cyclobutanone.
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Disconnection: The cyclobutane ring is disconnected via [2+2] cycloaddition logic.
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Precursor: 4-Methylene-cyclohexanone ethylene ketal.
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Starting Material: 1,4-Cyclohexanedione monoethylene ketal (Commercial, inexpensive).
Step-by-Step Protocol
Step 1: Wittig Olefination
Objective: Convert the free ketone of the starting material into an exocyclic methylene group.
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), THF. -
Protocol:
-
Suspend
(1.2 equiv) in anhydrous THF at 0°C under . -
Add
(1.2 equiv) portion-wise. The solution turns bright yellow (ylide formation). Stir for 1 hour. -
Add 1,4-Cyclohexanedione monoethylene ketal (1.0 equiv) dissolved in THF dropwise.
-
Warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated
, extract with , dry over , and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
Product: 8-Methylene-1,4-dioxaspiro[4.5]decane.
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Step 2: [2+2] Cycloaddition (Dichloroketene)
Objective: Construct the cyclobutane ring via a regioselective [2+2] addition.
-
Reagents: Trichloroacetyl chloride, Zinc-Copper couple (Zn/Cu) or Zinc dust activated with ultrasound,
or DME. -
Mechanism: In situ generation of highly reactive dichloroketene (
), which undergoes thermal [2+2] cycloaddition with the exocyclic alkene. -
Protocol:
-
Dissolve the alkene from Step 1 (1.0 equiv) and Trichloroacetyl chloride (1.5 equiv) in anhydrous
. -
Add activated Zn dust (2.0 equiv) portion-wise over 1 hour under vigorous stirring (exothermic reaction).
-
Reflux for 12 hours.
-
Workup: Filter off zinc salts through Celite. Wash the filtrate with saturated
and brine. -
Product: A dichlorocyclobutanone spiro-intermediate.
-
Step 3: Dechlorination
Objective: Remove the chlorine atoms to yield the final parent cyclobutanone.
-
Reagents: Zinc dust, Acetic acid (
), Ethanol ( ). -
Protocol:
-
Dissolve the dichloro-intermediate in
. -
Add Zn dust (5.0 equiv) and
(10 equiv). -
Stir at room temperature or mild heat (40°C) for 2-4 hours.
-
Workup: Filter, neutralize with
, extract with DCM. -
Final Product: 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one .
-
Synthesis Logic Diagram (Graphviz)
Caption: Synthetic workflow converting a commercial ketal into the spiro-cyclobutanone target via ketene cycloaddition.
Part 3: Physical Properties & Applications
Predicted Physicochemical Profile
Based on the structural fragments (cyclobutanone + cyclohexane + dioxolane), the following properties are derived for validation:
| Property | Value (Predicted) | Rationale |
| LogP | 1.2 - 1.5 | Moderate lipophilicity; lowered by polar ketone and ketal oxygens. |
| TPSA | ~45 Ų | Contributed by 1 ketone (17 Ų) + 2 ether oxygens (2x9 Ų). |
| Fsp³ | 0.91 (10/11) | High fraction of sp³ carbons; desirable for "escape from flatland" in MedChem. |
| Ring Strain | High (~26 kcal/mol) | Dominated by the cyclobutanone ring (~26 kcal/mol strain). |
Applications in Drug Discovery
This molecule serves as a high-value spirocyclic scaffold .
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Conformational Restriction: The spiro-fusion at C10 and C11 locks the central cyclohexane ring into a rigid chair conformation, orienting substituents in precise vectors.
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Bioisosterism: The cyclobutanone group can be used as a covalent warhead (reacting with serine/cysteine residues) or expanded via:
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Beckmann Rearrangement: To form spiro-lactams.
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Baeyer-Villiger Oxidation: To form spiro-lactones.
-
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Metabolic Stability: The quaternary spiro centers block metabolic oxidation at those positions, potentially increasing the half-life of derived drugs.
Part 4: References
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Sigma-Aldrich. 8,11-Dioxadispiro[3.2.4.2]tridecan-2-one Product Sheet. (CAS 1440962-12-8).[2][3][4][5]
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IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). (Rules on Von Baeyer nomenclature for dispiro systems).
-
Krepski, L. R., & Hassner, A. (1978). An improved procedure for the addition of dichloroketene to unreactive olefins. Journal of Organic Chemistry, 43(16), 3173–3175. (Foundational protocol for spiro-cyclobutanone synthesis).
-
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 8966-8966. (Context on the utility of spiro-oxetanes and cyclobutanones).
Sources
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- 2. 8,11-dioxadispiro[3.2.4⁷.2⁴]tridecan-2-one | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. capotchem.com [capotchem.com]
- 5. 1440962-12-8 CAS|8,11-二氧二螺[3,2, 47, 24]十三碳-2-酮|生产厂家|价格信息 [m.chemicalbook.com]
